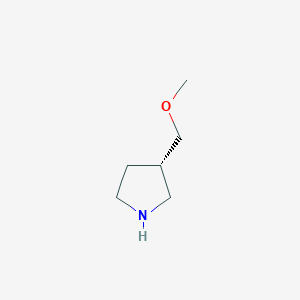
2-甲基-9H-咔唑
概述
描述
2-甲基-9H-咔唑是一种有机化合物,其分子式为C₁₃H₁₁N。它是咔唑的衍生物,其中一个甲基连接到咔唑环的第二个位置。该化合物以其芳香结构而闻名,该结构包含一个稠合的三环体系,其中一个吡咯环在两侧与苯环稠合。由于其独特的化学性质,它被用于各种科学和工业应用。
科学研究应用
作用机制
2-甲基-9H-咔唑的作用机制涉及它与各种分子靶标和途径的相互作用。 它可以充当电子给体或受体,促进生物系统中的氧化还原反应 。 它的芳香结构允许它与 DNA 嵌入,可能抑制 DNA 复制和转录 。 此外,它可以通过结合活性位点或改变酶构象来调节酶活性 .
类似化合物:
9H-咔唑: 没有甲基的母体化合物。
2-甲基咔唑: 另一个在不同位置具有甲基的衍生物。
2-甲基二苯并吡咯: 一种具有相似性质的结构相关化合物
独特性: 2-甲基-9H-咔唑由于其特定的取代模式而独一无二,它赋予了独特的电子和空间性质。 这使得它在需要精确分子相互作用的应用中特别有用,例如在光电材料和药物的开发中 .
准备方法
合成路线和反应条件: 2-甲基-9H-咔唑可以通过多种方法合成。 一种常见的方法涉及费歇尔吲哚合成,其中苯肼与酮或醛在酸催化剂存在下反应形成吲哚结构,然后可以进一步修饰以生成2-甲基-9H-咔唑 。 另一种方法涉及在酸性或碱性条件下将合适的先驱体环化以形成咔唑环体系 .
工业生产方法: 在工业环境中,2-甲基-9H-咔唑的生产通常涉及使用高压反应器和催化剂以确保高产率和纯度。 该过程通常包括硝化、还原和环化等步骤,然后通过重结晶或色谱法进行纯化 .
化学反应分析
反应类型: 2-甲基-9H-咔唑经历各种化学反应,包括:
还原: 还原反应可以将其转化为二氢咔唑衍生物.
取代: 亲电取代反应可以在咔唑环中引入各种官能团.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬.
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂.
相似化合物的比较
9H-Carbazole: The parent compound without the methyl group.
2-Methylcarbazole: Another derivative with a methyl group at a different position.
2-Methyldibenzopyrrole: A structurally related compound with similar properties
Uniqueness: 2-Methyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of optoelectronic materials and pharmaceuticals .
属性
IUPAC Name |
2-methyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYOTPKLOICJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073963 | |
| Record name | 9H-Carbazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-91-3, 27323-29-1 | |
| Record name | 2-Methylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-9H-carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCARBAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-9H-CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MWG08F2MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2-methylcarbazole and what are its key physicochemical properties?
A1: 2-Methylcarbazole, also known as 2-Methyl-9H-carbazole, is a tricyclic aromatic heterocyclic organic compound. Its molecular formula is C13H11N and it has a molecular weight of 181.23 g/mol. While specific spectroscopic data isn't detailed in the provided research, these are typically determined through techniques like NMR, IR, and Mass Spectrometry.
Q2: Can 2-methylcarbazole be synthesized from other compounds?
A2: Yes, several synthetic routes to 2-methylcarbazole exist. One method involves the reaction of substituted indoles with methyl vinyl ketone. [] Another approach utilizes a combined Tamaru allylation/olefin cross-metathesis sequence to produce prenylindole intermediates, which can be transformed into 2-methylcarbazole using sulfonic acid-functionalized silica gel. []
Q3: Has 2-methylcarbazole been identified in any natural sources?
A3: Yes, 2-methylcarbazole has been detected in the pyrolysis product of the algae Dunaliella salina. [] This finding suggests that Dunaliella salina could be a significant source of carbazole compounds found in source rock and crude oil.
Q4: Are there any known biological activities of 2-methylcarbazole derivatives?
A4: Yes, certain derivatives of 2-methylcarbazole demonstrate interesting biological properties. For example, a study demonstrated that the compound 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde exhibited neuroprotective effects against hydrogen peroxide-induced cell death in Neuro2a cells. This compound also promoted neurite outgrowth via the PI3K/Akt signaling pathway. []
Q5: Is 2-methylcarbazole used in any industrial applications?
A5: While not explicitly mentioned in the provided research, 2-methylcarbazole's presence in high-temperature coal tar [] suggests its potential relevance to the coal and energy industries. Understanding the composition of coal tar, including the presence of 2-methylcarbazole, is crucial for developing effective separation and utilization processes.
Q6: What is the environmental fate of 2-methylcarbazole?
A6: While the provided research doesn't directly address the environmental fate of 2-methylcarbazole, its detection in natural and industrial settings [, ] highlights the need to investigate its potential for bioaccumulation, persistence, and ecotoxicological effects.
Q7: Are there any other notable chemical reactions involving 2-methylcarbazole?
A7: Yes, 2-methylcarbazole serves as a key starting material in the synthesis of pyridocarbazoles, a class of compounds investigated for their potential anti-tumor properties. This synthesis involves cyclodehydration reactions and Doebner reactions to produce various pyridocarbazole derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)









